

NVS-CECR2-1 concentration cellular assays 1 μ M

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Compound Focus: Nvs-cecr2-1

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Compound Profile & Application Overview

NVS-CECR2-1 is a potent, selective, and cell-active chemical probe targeting the bromodomain of Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) [1] [2]. It is widely used to investigate the biological roles of CECR2 in chromatin remodeling, cancer biology, and metastasis.

- **Primary Mechanism:** It binds the CECR2 bromodomain with high affinity, inhibiting its interaction with acetylated histones and displacing CECR2 from chromatin [2] [3].
- **Cellular Consequences:** This disruption leads to anti-cancer effects, including reduced cancer cell viability, induction of apoptosis, and inhibition of clonogenic growth [2].
- **Broader Context:** Research has shown that CECR2 drives breast cancer metastasis by promoting a gene expression program that facilitates immunosuppression and metastasis, effects that can be blocked by CECR2 inhibition [4].

Key Quantitative Profiling Data for NVS-CECR2-1 [5] [1] [3] *Table: In vitro and cellular profiling data for the chemical probe.*

Parameter	Value	Description / Context
CECR2 IC ₅₀	47 nM	Half-maximal inhibitory concentration (AlphaScreen assay).

Parameter	Value	Description / Context
CECR2 Kd	80 nM	Dissociation constant (Isothermal Titration Calorimetry, ITC).
Selectivity	>780-fold	Compared to BRD4 (IC ₅₀ >37 μM); also selective over BRD7 & BRD9.
Recommended Cellular Concentration	1 μM	Supplier-recommended starting point for cellular assays [1].
Cytotoxicity IC ₅₀ (SW48 cells)	0.64 μM	Half-maximal cytotoxic concentration (clonogenic assay).
Solubility (DMSO)	~100 mM	Sufficient for preparing high-concentration stock solutions.

Experimental Protocols

The following section provides detailed methodologies for key assays used to characterize **NVS-CECR2-1**.

Cellular Thermal Shift Assay / Chromatin Fractionation

This protocol is used to demonstrate target engagement in cells by showing that **NVS-CECR2-1** displaces CECR2 from chromatin [2].

- **Key Steps:**
 - **Cell Treatment & Lysis:** Treat cells (e.g., SW48 colon cancer cells) with 5-15 μM **NVS-CECR2-1** or a control inhibitor (e.g., 100-200 μM PFI-3) for about 2 hours. Lyse cells and isolate nuclei.
 - **Chromatin Fractionation:** Centrifuge the nuclear lysate to separate the insoluble (chromatin-bound) fraction from the soluble (chromatin-unbound) fraction.
 - **Analysis:** Analyze both fractions by immunoblotting for CECR2. Successful target engagement is indicated by a dose-dependent decrease of CECR2 in the chromatin-bound fraction.

Cell Viability and Apoptosis Assay

This protocol measures the cytotoxic effect of **NVS-CECR2-1** and determines whether cell death occurs via apoptosis [2].

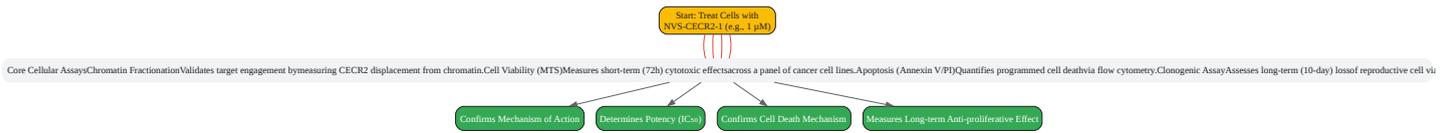
- **Key Steps:**
 - **Cell Plating:** Plate a panel of cancer cell lines (e.g., SW48, HCT116, HeLa, U2OS) in a 96-well plate.
 - **Compound Treatment:** Treat cells with a concentration gradient of **NVS-CECR2-1** (e.g., 1-4 μM) for 72 hours.
 - **Viability Readout:** Add MTS reagent to measure metabolically active cells. Measure absorbance at 490 nm.
 - **Apoptosis Analysis:** In parallel, treat cells (e.g., 0.5-6 μM for 72 hours), then stain with Annexin V and Propidium Iodide (PI) for flow cytometry analysis. Apoptotic cells are Annexin V+/PI- (early) and Annexin V+/PI+ (late).

Clonogenic Assay

This assay tests the long-term ability of a single cell to proliferate and form a colony after treatment, indicating the durability of the anti-proliferative effect [2].

- **Key Steps:**
 - **Low-Density Plating:** Plate cells at low density in a culture dish.
 - **Compound Treatment:** Treat cells with **NVS-CECR2-1** (e.g., 0.5-4 μM) for the entire duration of the experiment (e.g., 10 days).
 - **Colony Staining and Quantification:** After colonies form, stain with crystal violet, count the colonies, and calculate the IC_{50} value.

The workflow below summarizes the key cellular assays and their objectives.



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Key Considerations for Experimental Design

- **Solubility and Stock Solutions:** **NVS-CECR2-1** is highly soluble in DMSO (up to 100 mM). Prepare stock solutions at a high concentration (e.g., 10-100 mM) and aliquot to avoid repeated freeze-thaw cycles. A final DMSO concentration of 0.1% is a typical vehicle control [3].
- **Cell Line Selection:** The cytotoxic effect of **NVS-CECR2-1** varies by cell line. SW48 colon cancer cells are highly sensitive (IC₅₀ ~0.64 µM), while others like HeLa are less so. Include multiple cell lines in your panel [2].
- **CECR2-Independent Effects:** Be aware that at higher concentrations (e.g., >2-3 µM) or in certain cell types, **NVS-CECR2-1** may exhibit some cytotoxic effects independent of CECR2. Including genetic validation (e.g., CECR2 knockdown) is recommended to confirm on-target activity [2].

Biological Context & Signaling Pathway

Understanding the biological pathway modulated by **NVS-CECR2-1** is crucial for interpreting experimental results, particularly in the context of cancer metastasis.

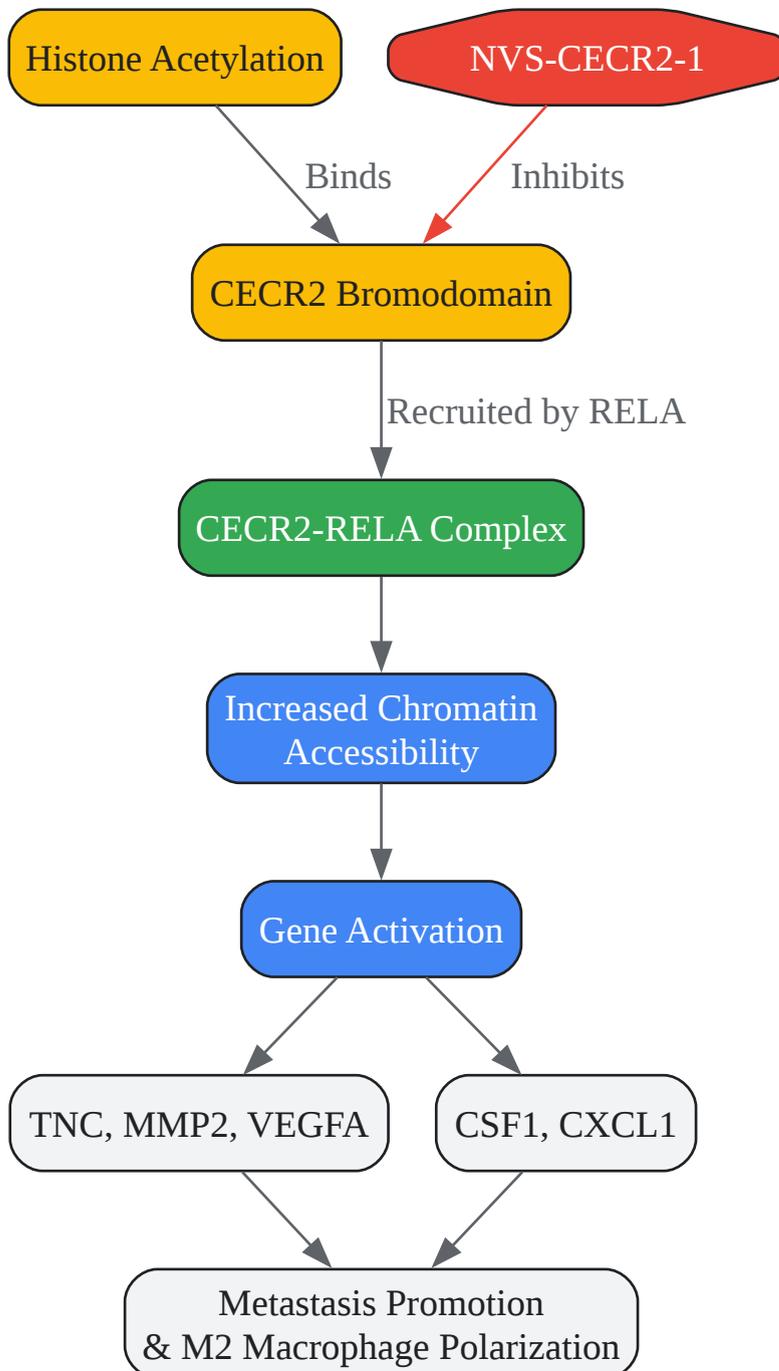
CECR2, through its bromodomain, is recruited by the transcription factor RELA (a subunit of NF-κB) to specific gene promoters. This recruitment increases chromatin accessibility and activates the transcription of key target genes. These genes include:

- **Pro-Metastatic Factors:** TNC, MMP2, VEGFA.

- **Cytokines for Immunosuppression:** CSF1 and CXCL1, which are critical for recruiting and polarizing macrophages to the immunosuppressive M2 phenotype [4].

By inhibiting CECR2's bromodomain, **NVS-CECR2-1** blocks this transcriptional program, thereby suppressing processes like invasion, migration, and immune evasion.

The diagram below illustrates this signaling pathway and the point of inhibition by **NVS-CECR2-1**.



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Summary of Key Protocols

Table: A quick-reference summary of the core cellular assays for **NVS-CECR2-1**.

Assay	Key Procedure	Readout	Key Finding with NVS-CECR2-1
Chromatin Fractionation [2]	Treat cells (5-15 μ M, 2h), fractionate nuclei, immunoblot for CECR2.	Loss of CECR2 from chromatin-bound fraction.	Dose-dependent displacement of CECR2 from chromatin.
Cell Viability (MTS) [2]	Treat cell panel (1-4 μ M, 72h), add MTS reagent.	Absorbance at 490nm.	IC ₅₀ values from sub-micromolar to low micromolar range.
Apoptosis [2]	Treat cells (0.5-6 μ M, 72h), stain with Annexin V/PI.	Flow cytometry.	Dose-dependent increase in apoptotic cells.
Clonogenic [2]	Treat cells (0.5-4 μ M, 10 days), stain and count colonies.	Number of cell colonies.	IC ₅₀ of 0.64 μ M in SW48 cells.

Vendor Information & Stability

- **Suppliers:** **NVS-CECR2-1** is available from chemical suppliers like **Tocris Bioscience** and **MedChemExpress** for research purposes [1] [3].
- **Storage:** The compound should be stored as a solid or in DMSO stock solution at **-20°C**, protected from light. Under these conditions, it is stable for months [1] [3].

References

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